2-Amino-6-methyl-4-nitrobenzoic acid

Beschreibung

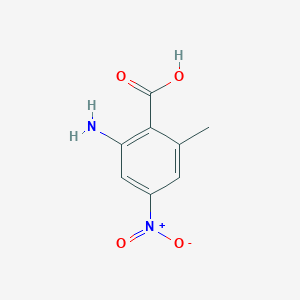

2-Amino-6-methyl-4-nitrobenzoic acid is a substituted benzoic acid derivative featuring an amino group at position 2, a methyl group at position 6, and a nitro group at position 3. This compound belongs to a class of aromatic acids where substituents significantly influence physical, chemical, and biological properties.

Eigenschaften

CAS-Nummer |

121285-23-2 |

|---|---|

Molekularformel |

C8H8N2O4 |

Molekulargewicht |

196.16 g/mol |

IUPAC-Name |

2-amino-6-methyl-4-nitrobenzoic acid |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(9)7(4)8(11)12/h2-3H,9H2,1H3,(H,11,12) |

InChI-Schlüssel |

ALEOMMQAWGBXDE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)O)N)[N+](=O)[O-] |

Kanonische SMILES |

CC1=CC(=CC(=C1C(=O)O)N)[N+](=O)[O-] |

Synonyme |

Benzoic acid, 2-amino-6-methyl-4-nitro- (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Amino-6-methyl-4-nitrobenzoic acid is used as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of anti-tuberculosis medications. The compound can be diazotized and subsequently reduced to yield other useful amino acids, which are crucial in drug formulation .

Case Study: Anti-Tuberculosis Agents

A notable case study involves the synthesis of 2-hydroxy-4-amino benzoic acid from this compound. This method involves a diazotization process followed by reduction, demonstrating the compound's utility in generating active pharmaceutical ingredients (APIs) for treating tuberculosis. The process yields high purity and satisfactory yields, making it commercially viable .

Agricultural Chemicals

The compound serves as an important intermediate in the production of agrochemicals. It has been reported that derivatives of this compound exhibit herbicidal and fungicidal properties, contributing to pest management strategies in agriculture .

Chemical Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nitration and acylation, makes it a valuable compound in synthetic organic chemistry.

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Anti-tuberculosis agents |

| Agriculture | Intermediate for agrochemical production | Herbicides and fungicides |

| Chemical Synthesis | Building block for complex organic molecules | Synthesis of dyes and other fine chemicals |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The positions of amino, nitro, and methyl groups critically affect the properties of benzoic acid derivatives:

- 2-Amino-4-nitrobenzoic acid (CAS 619-17-0): Lacks the methyl group at position 5. The nitro group at position 4 and amino group at position 2 create a strong electron-withdrawing effect, increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid .

- 2-Amino-6-nitrobenzoic acid (CAS 50573-74-5): Features a nitro group at position 6 instead of 4.

- 3-Methoxy-4-nitrobenzoic acid: The methoxy group at position 3 is electron-donating, counteracting the electron-withdrawing nitro group at position 4. This may reduce acidity compared to amino-substituted analogs .

Physical and Chemical Properties

Key physical properties of selected analogs are summarized below:

Notes:

- The methyl group in 2-amino-6-methyl-4-nitrobenzoic acid likely increases lipophilicity compared to non-methylated analogs, affecting solubility and bioavailability.

- The nitro group at position 4 enhances acidity, while the amino group at position 2 facilitates hydrogen bonding, influencing crystal packing and stability .

Research Findings and Data Gaps

- Synthetic Challenges: The methyl group at position 6 may complicate synthesis due to steric hindrance, a factor less prominent in 2-amino-4-nitrobenzoic acid .

- Toxicity Data: Limited information exists on the environmental and health impacts of methyl-substituted nitrobenzoic acids, warranting further study .

Vorbereitungsmethoden

Nitration: Positional Control and Steric Effects

The nitration of 6-methylbenzoic acid requires careful temperature control to avoid di-nitration. Studies indicate that the methyl group at position 6 directs nitration to position 4 due to its ortho/para-directing nature. However, steric hindrance from the methyl group can reduce yields, necessitating optimized stoichiometry (1:1.2 ratio of substrate to ).

Methylation: Base and Solvent Selection

Methylation of 2-nitro-4-nitrobenzoic acid is most efficient in polar aprotic solvents like DMF, which stabilize the deprotonated intermediate. Potassium carbonate outperforms stronger bases (e.g., NaOH) by minimizing esterification side reactions.

Reduction: Catalyst and Selectivity

Catalytic hydrogenation () achieves near-quantitative reduction of nitro groups but requires careful pH control to prevent over-reduction. In contrast, sodium polysulfide offers regioselectivity for poly-nitro compounds, reducing the nitro group para to electron-donating substituents.

Optimization Parameters and Yield Enhancement

Temperature and Reaction Time

Catalytic Systems

Purification Techniques

Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials and byproducts, achieving >99% purity. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water confirms purity.

Industrial-Scale Production Considerations

Continuous Flow Nitration

Adopting continuous flow reactors for nitration improves heat dissipation and reduces reaction times (2–4 h vs. 12 h batch). This method enhances safety by minimizing exposure to explosive intermediates.

Hydrogenation in Fixed-Bed Reactors

Fixed-bed reactors with immobilized Pd catalysts enable continuous hydrogenation, achieving throughputs of 1–5 kg/h with 98–99% conversion.

Waste Management

Polysulfide reductions generate sulfur-containing waste, necessitating neutralization with to precipitate .

Challenges and Mitigation Strategies

Di-Nitration Byproducts

Di-nitration occurs when nitrating agents are in excess. Mitigation includes slow addition of and real-time monitoring via HPLC.

Q & A

Basic: What are the recommended synthetic routes for 2-amino-6-methyl-4-nitrobenzoic acid, and how can regioselectivity be controlled?

Methodological Answer:

Synthesis typically involves nitration and amination steps. For example:

- Methyl-directed nitration : Start with 2-amino-6-methylbenzoic acid. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor para-nitration due to the electron-donating methyl and amino groups .

- Purification : Recrystallize using ethanol/water mixtures, leveraging solubility differences observed in analogous nitrobenzoic acids (e.g., 2-amino-4-nitrobenzoic acid, mp 278°C ).

Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point comparison (e.g., mp 231–235°C for 2-amino-4-chlorobenzoic acid ).

Basic: How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers of nitrobenzoic acid derivatives?

Methodological Answer:

- ¹H NMR : The amino group (δ 5.5–6.5 ppm as a broad singlet) and nitro group (deshielding adjacent protons) help distinguish positional isomers. Compare with 2-amino-5-nitrobenzoic acid (δ 8.2 ppm for aromatic protons ).

- IR : Nitro groups show asymmetric stretching at ~1520 cm⁻¹ and symmetric at ~1350 cm⁻¹. Carboxylic acid C=O appears at ~1700 cm⁻¹ .

- MS : Molecular ion peaks (e.g., m/z 182 for C₇H₆N₂O₄ ) and fragmentation patterns (loss of COOH or NO₂) confirm the structure.

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to balance accuracy and computational cost .

- Modeling : Optimize geometry at the 6-31G(d) basis set. Calculate HOMO-LUMO gaps to predict charge-transfer behavior and electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine models .

Advanced: How to resolve contradictions in reaction yields reported for nitrobenzoic acid derivatives under varying conditions?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Perform time-dependent studies (e.g., HPLC monitoring) to identify intermediates. For example, nitration at lower temperatures may favor kinetic products .

- Statistical Analysis : Use Design of Experiments (DoE) to isolate variables (temperature, solvent polarity, catalyst loading). Compare with analogous systems like 4-nitrobenzoic acid synthesis .

- Reproducibility : Validate results across multiple batches and characterize by XRD (e.g., SHELX for crystal structure verification ).

Basic: What crystallographic tools are recommended for structural elucidation of this compound?

Methodological Answer:

- Data Collection : Use single-crystal XRD with Mo-Kα radiation.

- Software :

Advanced: How does the nitro group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies (pH 1–14, 40–60°C). Monitor via HPLC for decomposition products (e.g., nitro group reduction to amine ).

- Mechanistic Insight : The nitro group’s electron-withdrawing effect increases carboxylic acid acidity (pKa ~1.5–2.5), making the compound prone to decarboxylation under basic conditions .

Advanced: How to analyze the compound’s electron-withdrawing/donating effects on its reactivity in coupling reactions?

Methodological Answer:

- Computational Modeling : Use Natural Bond Orbital (NBO) analysis at the B3LYP/6-311++G(d,p) level to quantify charge distribution .

- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids. Compare yields with meta/para-substituted analogs (e.g., 2-amino-5-chlorobenzoic acid ).

Basic: What are the best practices for assessing purity in research-scale synthesis?

Methodological Answer:

- Chromatography : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities <0.5%.

- Elemental Analysis : Match calculated vs. observed C/H/N/O percentages (e.g., C₈H₈N₂O₄ requires C 47.06%, H 3.95% ).

- Melting Point : Compare with literature values (e.g., 2-amino-4-nitrobenzoic acid: mp 278°C ).

Advanced: How to address regioselectivity challenges in electrophilic substitution reactions of this compound?

Methodological Answer:

- Directing Effects : The amino group (ortho/para-directing) and nitro group (meta-directing) compete. Use DFT to predict favored sites (e.g., nitration at C4 vs. C5 ).

- Experimental Optimization : Screen directing agents (e.g., BF₃·Et₂O) to enhance selectivity, as seen in 4-nitrobenzoic acid derivatives .

Basic: What safety protocols are critical when handling nitro-containing benzoic acids?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of nitro group decomposition products (e.g., NOx gases ).

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.